molecular formula C6H11F3N2 B11916412 1-(Trifluoromethyl)piperidin-3-amine

1-(Trifluoromethyl)piperidin-3-amine

Cat. No.: B11916412
M. Wt: 168.16 g/mol
InChI Key: VZQKSTHCTRULRZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperidin-3-amine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various derivatives with modified trifluoromethyl groups .

Scientific Research Applications

1-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

    1-(Trifluoromethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(Trifluoromethyl)piperidine: Lacks the amine group but has a similar trifluoromethyl substitution.

    1-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.

Uniqueness: 1-(Trifluoromethyl)piperidin-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound in various research applications .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(10)4-11/h5H,1-4,10H2

InChI Key

VZQKSTHCTRULRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)N

Origin of Product

United States

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